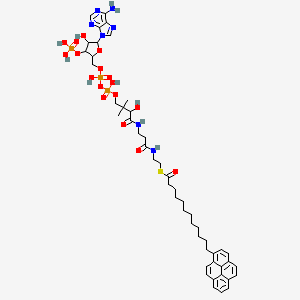
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and related compounds typically involves multi-step chemical processes. For instance, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, a closely related compound, is synthesized from 2,2'-dihydroxy-1,1'-binaphthyl in two steps and then resolved into optically pure enantiomers. This process underscores the compound's importance in enabling asymmetric hydrogenations, particularly in the presence of Rh(I) catalysts, as illustrated by the work of Miyashita et al. (1984) (Miyashita, Takaya, Souchi, & Noyori, 1984).
Molecular Structure Analysis
The molecular structure of this compound features distinct hydrophobic and hydrophilic regions, contributing to its versatile chemical behavior. Its structural analysis often involves molecular dynamics (MD) simulations, as demonstrated by Morris et al. (2014), who investigated the binding of its enantiomers to chiral molecular micelles, revealing insights into chiral recognition mechanisms (Morris et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including electron-transfer reactions. For example, Nakamura and Majima (1997) discovered that it forms 1,1'-binaphthyl through photoinduced electron-transfer reactions, highlighting its reactivity and potential in synthetic applications (Nakamura & Majima, 1997).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. The presence of both hydrophobic and hydrophilic regions within its structure allows for unique interactions and the formation of inverse bilayer structures, as detailed in the research on BNPPA− salts by an unnamed group of authors (2006) (Authors, 2006).
Wissenschaftliche Forschungsanwendungen
Enantiomeric Separation : This compound has been used in high-performance liquid chromatography (HPLC) for the optical resolution of enantiomers, demonstrating significant separation factors. It has been particularly effective in micellar bile-salt mobile phases (Hu, Takeuchi, & Haraguchi, 1992).
Molecular Dynamics Simulations : The binding of its enantiomers to molecular micelles, such as poly-(sodium undecyl-(L,L)-leucine-valine) in capillary electrophoresis separations, has been studied using molecular dynamics simulations. This research provides insights into the interaction of enantiomers with chiral selectors (Morris et al., 2014).
Chiral Recognition Using Fluorescence Anisotropy : The compound’s photophysical properties and its chiral recognition by cyclodextrins have been studied, highlighting the use of fluorescence anisotropy in studying enantioselective interactions (Xu & McCarroll, 2007).
NMR Spectroscopy : It has been used in NMR spectroscopy as a chiral solvating agent, demonstrating its ability to discriminate between enantiomers of amines and acids (Pal, Chaudhari, & Suryaprakash, 2014).
Chiral Separation by Capillary Electrophoresis : Studies have investigated its use in capillary electrophoresis with monosaccharides as chiral selectors, offering insights into the structural requirements for successful chiral separation (Nakamura, Sano, & Sumii, 1998).
Cyclodextrin-Modified Capillary Electrophoretic Separations : Research has focused on how cyclodextrins can be used in capillary electrophoresis to separate enantiomers, demonstrating the importance of the type and concentration of cyclodextrin employed for maximum resolution (Copper, Davis, & Sepaniak, 1995).
Safety and Hazards
1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Wirkmechanismus
Target of Action
The primary target of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is the process of hydrocarboxylation reactions . It acts as a chiral ligand in these reactions, facilitating the formation of complex structures with other compounds such as rhodium .
Mode of Action
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate interacts with its targets by mediating the asymmetric dipolar cycloaddition of diazo compounds . This interaction results in changes to the structure and properties of the compounds involved, leading to the formation of new complex structures.
Biochemical Pathways
The compound affects the biochemical pathway of hydrocarboxylation, a process that involves the addition of a carboxyl group to a substrate . It also influences the pathway of asymmetric dipolar cycloaddition, a reaction that combines two compounds to form a cyclic structure .
Result of Action
The action of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate results in the formation of complex structures through hydrocarboxylation reactions and asymmetric dipolar cycloaddition . It also facilitates the separation of certain racemic amines that have proven difficult to separate .
Eigenschaften
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHUZVBIUCAMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188685 | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35193-63-6, 39648-67-4, 35193-64-7 | |
| Record name | (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35193-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)





